3-Fluoro-5-(trifluoromethyl)thiophenol

Description

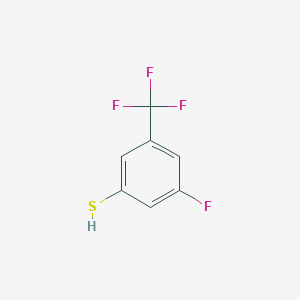

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPVVBJMUGCOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Trifluoromethyl Thiophenol

Direct Fluorination and Trifluoromethylation Strategies

Direct functionalization strategies involve the introduction of the fluoro and trifluoromethyl groups onto an existing aromatic scaffold that already contains one or more of the desired substituents. These methods are advantageous for their potential step-economy but often face challenges in controlling regioselectivity.

Direct Aromatic Trifluoromethylation of Precursors

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step that can significantly alter a molecule's lipophilicity and metabolic stability. researchgate.net Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. nih.govnih.gov For instance, a precursor such as 3-chloro-5-fluorothiophenol (B1302654) could be subjected to trifluoromethylation. These reactions often utilize a palladium catalyst, a suitable ligand like BrettPhos, and a trifluoromethyl source such as TESCF3 (triethylsilyl-trifluoromethyl). nih.gov The process is tolerant of various functional groups, making it suitable for late-stage modifications of complex intermediates. nih.gov

Copper-mediated or -catalyzed trifluoromethylation offers an alternative and often more economical approach. nih.gov These reactions can proceed through various mechanisms, including those involving the formation of a CuCF3 species from sources like trifluoroacetate (B77799) via decarboxylation. nih.gov

| Method | Catalyst/Reagent | Precursor Example | Key Features |

| Palladium-Catalyzed | Pd(0) / BrettPhos / TESCF3 | 3-Chloro-5-fluorothiophenol | Mild conditions, high functional group tolerance. nih.govnih.gov |

| Copper-Mediated | CuI / Trifluoroacetate | 3-Iodo-5-fluorothiophenol | Uses economical copper salts; proceeds via decarboxylation. nih.gov |

| Sandmeyer-Type | Cu(I)CF3 / TMSCF3 | 3-Amino-5-fluorobenzenethiol (diazotized) | Proceeds via radical intermediates, analogous to classic Sandmeyer reactions. nih.gov |

Introduction of the Fluoro Moiety onto Aromatic Rings

The regioselective installation of a fluorine atom onto an aromatic ring can be achieved through several classic and modern techniques. One of the most established methods is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This would necessitate starting with a precursor like 3-amino-5-(trifluoromethyl)thiophenol.

Another prominent industrial method is halogen exchange (HALEX), where a chlorine or bromine atom is replaced by fluorine using a fluoride (B91410) source like KF or HF. nih.gov This process is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the trifluoromethyl group, which would be present in a precursor like 3-chloro-5-(trifluoromethyl)thiophenol. The conversion of aromatic –CCl3 groups to –CF3 can also be achieved with reagents like SbF3 or HF. nih.gov

More recent strategies for fluorination rely on direct C-H activation, although achieving the desired regioselectivity on a tri-substituted ring remains a significant challenge. nih.gov

Building Block Approaches and Cycloaddition Reactions in Fluorinated Thiophene (B33073) Synthesis

An alternative to direct functionalization is the "building block" approach, where smaller, pre-functionalized molecules are assembled to construct the target compound. This strategy offers excellent control over the final substitution pattern. For the synthesis of 3-fluoro-5-(trifluoromethyl)thiophenol, one could envision coupling smaller fluorinated fragments. The use of such building blocks is a dominant strategy in drug discovery. nih.gov

While the target is a thiophenol, the synthesis of related fluorinated thiophene derivatives provides valuable insights into relevant synthetic strategies. Thiophenes can be synthesized via cyclization of functionalized alkynes. mdpi.com Furthermore, cycloaddition reactions, such as the [4+2] cycloaddition of trifluoroethylene (B1203016) with furan (B31954) or thiophene derivatives, represent a powerful method for constructing fluorinated heterocyclic scaffolds that could potentially be converted to the desired thiophenol. acs.orgresearchgate.net The synthesis of ring-fluorinated thiophene derivatives can also be achieved through single C–F bond activation of CF3-cyclopropanes, followed by sulfanylation and cyclization. nii.ac.jpacs.org

Organometallic Catalysis in the Synthesis of Fluorinated Thiophenols

Organometallic catalysis is indispensable in modern organic synthesis, providing efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds. Both copper and palladium play crucial roles in the synthesis of complex molecules like this compound.

Copper-Mediated Transformations for Fluoroalkylation

Copper catalysis is widely used for fluoroalkylation and for the formation of carbon-sulfur bonds. nih.govnih.gov Copper-mediated reactions can be used to introduce the trifluoromethyl group onto an aryl halide precursor, often with broad functional group tolerance. nih.gov For example, a copper-catalyzed trifluoromethylthiolation of an aryl halide can be achieved using CuBr as the catalyst and 1,10-phenanthroline (B135089) as the ligand. nih.gov These reactions can sometimes be conducted at room temperature by selecting an appropriate solvent like DMF. nih.gov

Copper-catalyzed reactions are also effective for forming C-S bonds. A regioselective method for C-S bond formation using thiols and halobenzoic acids has been described, which proceeds without the need for strong bases or protecting groups. nih.gov

Table of Copper-Mediated Reactions

| Reaction Type | Substrate Example | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Trifluoromethylthiolation | 1-Bromo-3-fluoro-5-iodobenzene | AgSCF3, CuI | NMP, 120 °C | - |

| C-S Bond Formation | 2-Bromobenzoic acid, Thiophenol | Cu/Cu2O, K2CO3 | 2-ethoxyethanol, 130 °C | 81-99% nih.gov |

| Aerobic Fluoroalkylation | Arylboronic acid | Cu catalyst, Fluoroalkyl iodide | Room Temperature | - acs.org |

Palladium-Catalyzed Coupling Reactions for Aryl Thiol Construction

Palladium catalysis is arguably the most versatile tool for constructing the carbon-sulfur and carbon-trifluoromethyl bonds required for the target molecule. The palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is a reliable method for synthesizing aryl thioethers and, by extension, aryl thiols. nih.govacs.org These reactions, often referred to as Buchwald-Hartwig C-S coupling, can be promoted by monophosphine ligands and can proceed at room temperature with soluble bases. nih.govchemrxiv.org This would be a key step in forming the aryl-thiol bond from a precursor like 1-bromo-3-fluoro-5-(trifluoromethyl)benzene and a sulfur nucleophile surrogate.

Similarly, palladium catalysis is highly effective for trifluoromethylation. acs.org Palladium-catalyzed trifluoromethylation of aryl C-H bonds or, more commonly, aryl halides provides a direct route to install the -CF3 group. acs.orgresearchgate.net This method is compatible with a wide array of functional groups, making it a powerful tool for synthesizing complex benzotrifluorides. nih.gov

Interactive Table of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate Example | Reagent | Conditions |

|---|---|---|---|---|

| C-S Coupling | Pd precatalyst / Monophosphine ligand | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | Thiol or H2S surrogate | Room Temperature nih.gov |

| Trifluoromethylation | Pd(OAc)2 / BrettPhos | 1-Chloro-3-fluoro-5-(trimethylsilyl)benzene | TESCF3, KF | Toluene, 100 °C nih.gov |

| C-H Trifluoromethylthiolation | Pd(CH3CN)4(OTf)2 | 3-Fluoro-(trifluoromethyl)benzene | Electrophilic SCF3 reagent | Acetic Acid, 110 °C acs.org |

Hypervalent Iodine Reagents in Selective Fluorination and Trifluoromethylation

Hypervalent iodine(III) reagents have become powerful tools in organic synthesis due to their stability, reactivity, and environmental friendliness. researchgate.net They are particularly effective in the electrophilic transfer of functional groups, including trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) moieties, to a wide range of nucleophiles under mild conditions. researchgate.netnih.gov

The development of reagents like 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol (Togni's reagent) and other custom-designed hypervalent iodine(III)-CF3 compounds has enabled the direct trifluoromethylation of sulfur-centered nucleophiles. au.dknih.gov Studies combining experimental and computational methods have shown that the S-trifluoromethylation of thiophenols can proceed through radical reaction mechanisms that compete favorably with polar pathways. au.dknih.gov The activation energy for the formation of a CF3 radical can be significantly lowered, facilitating the reaction. au.dknih.gov

Similarly, hypervalent iodine reagents for electrophilic trifluoromethylthiolation have been developed. researchgate.netmit.edumit.edu These reagents can transfer an electrophilic "-SCF3" group to various carbon and heteroatom nucleophiles. researchgate.netnih.gov While initial structures were proposed as benziodoxole derivatives, further studies have sometimes revealed them to be thioperoxy compounds. mit.edumit.edu Regardless of the exact structure, these reagents effectively deliver the SCF3 group. For the synthesis of a molecule like this compound, a plausible strategy would involve the trifluoromethylthiolation of a pre-functionalized 3-fluoroaniline (B1664137) or a related boronic acid derivative.

The table below summarizes representative hypervalent iodine reagents used for trifluoromethylation and trifluoromethylthiolation.

| Reagent Type | Specific Reagent Example | Application | Reference |

| Trifluoromethylation | 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol (Togni Reagent) | S-Trifluoromethylation of thiols | au.dknih.gov |

| Trifluoromethylation | Phenyliodine(III) diacetate (in situ with CF3SO2Na) | Generation of •CF3 for addition to heterocycles | mdpi.com |

| Trifluoromethylthiolation | Shen's Reagent I (initially proposed as a benziodoxole) | Electrophilic trifluoromethylthiolation of β-ketoesters, boronic acids, and alkynes | researchgate.netmit.edumit.edu |

| Trifluoromethylthiolation | Nankai Reagent 1 | Electrophilic transfer of -SCF3 to various nucleophiles, activated by HFIP solvent | nih.govresearchgate.net |

Radical and Photoredox-Catalyzed Synthetic Protocols for Thiophenol Derivativatization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging challenging chemical bonds under exceptionally mild conditions. mdpi.commst.edu This methodology is particularly well-suited for generating radical intermediates, which are key in many trifluoromethylation and C-S bond-forming reactions. mdpi.commst.edu

The synthesis of trifluoromethylthioethers can be achieved through photoredox-catalyzed processes. One common approach involves the generation of a trifluoromethyl radical (•CF3) from a stable precursor, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or Togni's reagent, using a photocatalyst like [Ru(phen)3]Cl2 upon irradiation with visible light. mdpi.com This radical can then be trapped by a suitable thiophenol.

Alternatively, methods have been developed for the direct S-trifluoromethylation of thiols. researchgate.net In some catalyst-free approaches, an electron donor-acceptor (EDA) complex forms between a thiolate anion and a trifluoromethyl source like trifluoromethyl phenyl sulfone. researchgate.net Visible light irradiation induces a single electron transfer (SET) within this complex, generating a thiyl radical and a trifluoromethyl radical, which then combine to form the desired product. researchgate.net This approach avoids the need for expensive metal photocatalysts. researchgate.net The derivatization of thiophenols through these radical pathways offers high functional group tolerance and can be applied to complex aromatic and heteroaromatic systems. mst.eduresearchgate.net

The table below outlines various photoredox systems used for related transformations.

| Reaction Type | Radical Source | Photocatalyst | Key Features | Reference |

| Arene Trifluoromethylation | CF3SO2Cl | [Ru(phen)3]Cl2 | Broad utility for aromatic and heteroaromatic systems | mdpi.com |

| Thiol S-Trifluoromethylation | Trifluoromethyl phenyl sulfone | Catalyst-free (EDA complex) | Metal-free, visible-light induced SET | researchgate.net |

| Thiol S-Trifluoromethylation | Langlois' Reagent (CF3SO2Na) | Diacetyl (organic dye) | Cost-effective and green method | mst.edu |

| Arylation of Aryl Thiols | Aryl Halides | [fac-Ir(ppy)3] | C-S cross-coupling via photoredox/thiolate catalysis | beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Fluorinated Thiophenols

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the synthesis of substituted aromatic compounds. This reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, and its presence can facilitate SNAr reactions.

For the synthesis of this compound, a potential SNAr strategy would involve a precursor like 1,3-difluoro-5-(trifluoromethyl)benzene or 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. In this scenario, a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe) followed by demethylation, would displace one of the halogen atoms. The regioselectivity of the substitution would be influenced by the relative activation provided by the fluorine and trifluoromethyl substituents.

Studies on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate the feasibility of this approach. beilstein-journals.org In this molecule, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The pentafluorosulfanyl (SF5) group, like the trifluoromethyl group, is strongly electron-withdrawing, highlighting the viability of SNAr on such highly activated aromatic rings. beilstein-journals.org The reaction typically proceeds under basic conditions in a polar aprotic solvent like DMSO or DMF.

The table below provides examples of SNAr reactions on electron-deficient aromatic rings relevant to the synthesis of fluorinated thiophenols.

| Substrate | Nucleophile | Product Type | Activating Groups | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | 4-methoxythiophenol | 3-(Arylsulfanyl)-5-nitro-1-(pentafluorosulfanyl)benzene | -NO2, -SF5 | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sodium hydrosulfide (NaSH) | 3-Nitro-5-(pentafluorosulfanyl)thiophenol | -NO2, -SF5 | beilstein-journals.org |

| 1,3-Dinitrobenzene | Sodium thiophenoxide | Phenyl 2,4-dinitrophenyl sulfide | -NO2, -NO2 | N/A (General Chemistry) |

| Hexafluorobenzene | Sodium hydrosulfide (NaSH) | Pentafluorothiophenol | -F (x5) | N/A (General Chemistry) |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Thiol Group in 3-Fluoro-5-(trifluoromethyl)thiophenol

The thiol (-SH) group is the primary center of nucleophilic reactivity in this compound. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the acidity of the thiol proton, facilitating the formation of the corresponding thiolate anion. This thiolate is a potent nucleophile and a key intermediate in various reactions.

S-Trifluoromethylation is a critical transformation for introducing the trifluoromethylthio (SCF₃) group, which is valued in pharmaceutical and agrochemical development for its ability to increase lipophilicity and metabolic stability. chemistryviews.org Aromatic thiols, including this compound, can undergo S-trifluoromethylation through various methods, notably those mediated by visible light. chemistryviews.org

Recent advancements have utilized cost-effective reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a source of the trifluoromethyl radical (CF₃•). chemistryviews.org In these reactions, an organophotocatalyst, upon irradiation with visible light (e.g., blue LEDs), initiates a single-electron transfer (SET) to the CF₃SO₂Cl. chemistryviews.org This process generates the CF₃• radical, which then couples with a thiyl radical derived from the aromatic thiol to form the S-trifluoromethylated product. chemistryviews.org Another approach involves the use of trifluoromethyl phenyl sulfone, which forms an electron donor-acceptor (EDA) complex with the arylthiolate anion, leading to the desired product under visible light irradiation without a photoredox catalyst.

The general conditions for these photocatalyzed reactions are typically mild, proceeding at room temperature in solvents like acetonitrile (B52724) under an inert atmosphere. chemistryviews.org

Table 1: Reagents for S-Trifluoromethylation of Aromatic Thiols

| Reagent | Mechanism Type | Conditions |

|---|---|---|

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Radical (Photocatalyzed) | Visible Light (Blue LED), Organophotocatalyst |

| Trifluoromethyl phenyl sulfone | Radical (EDA Complex) | Visible Light, Base |

| Umemoto's Reagent | Electrophilic | Not specified in context |

This table provides an interactive overview of common trifluoromethylating agents.

The thiolate anion of this compound is a key intermediate in several catalytic cycles. In visible-light-promoted S-trifluoromethylation reactions, the arylthiolate anion can form an electron donor-acceptor (EDA) complex with a trifluoromethyl source, such as trifluoromethyl phenyl sulfone. This complex can undergo an intramolecular single electron transfer (SET) upon visible light irradiation.

In other photocatalytic systems, the neutral thiol can reduce the photoexcited catalyst back to its ground state. This electron transfer process generates a thiol radical cation, which, after deprotonation, yields a thiyl radical. This thiyl radical is then intercepted by a trifluoromethyl radical to form the final product, thus propagating the catalytic cycle. chemistryviews.org The stability and nucleophilicity of the thiolate intermediate, influenced by the electron-withdrawing substituents on the ring, are crucial factors in the efficiency of these catalytic processes.

Electrophilic Reactivity and Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing inductive effects of both the fluorine and trifluoromethyl substituents. vaia.commdpi.com The directing effects of the three substituents are antagonistic, leading to competition for the site of substitution. libretexts.orgmsu.edu

-CF₃ group : A strong deactivating group that directs incoming electrophiles to the meta position (C2, C6). vaia.com

-F group : A deactivating group that directs ortho and para (C2, C4, C6). While deactivating inductively, it can donate electron density via resonance.

-SH group : An activating group that directs ortho and para (C2, C4, C6).

Considering the positions on this compound:

C2 : Favored by the -SH group (ortho) and the -F group (ortho), but disfavored by the -CF₃ group (meta).

C4 : Favored by the -SH group (para) and the -F group (para).

C6 : Favored by the -SH group (ortho), the -F group (ortho), and the -CF₃ group (meta).

Radical Pathways in the Transformation Chemistry of Fluorinated Thiophenols

Fluorinated thiophenols are active participants in radical reactions, primarily through the generation of thiyl radicals (ArS•). As discussed in the context of S-trifluoromethylation, these intermediates can be generated under photoredox conditions. chemistryviews.org The process often involves the formation of a thiol radical cation, which then deprotonates. chemistryviews.org

Thiyl radicals can also be generated from thiols using radical initiators and participate in a variety of transformations, such as radical addition to unsaturated bonds (thiol-ene reactions). acsgcipr.orgnih.gov The phenylthiyl radical is known to react efficiently with electron-deficient alkenes. nih.gov In the case of this compound, the resulting thiyl radical would be electrophilic due to the electron-withdrawing groups on the ring, influencing its reactivity towards different types of alkenes and alkynes.

Furthermore, radical pathways can be initiated by the formation of a trifluoromethyl radical (CF₃•) from various precursors. chemistryviews.org This radical can then either couple with a thiyl radical or potentially add to the aromatic ring under specific conditions, although the former pathway is more commonly observed in the context of S-trifluoromethylation.

Impact of Fluorine and Trifluoromethyl Substitution on Aromatic Ring Reactivity

The fluorine and trifluoromethyl groups exert a profound influence on the reactivity of the aromatic ring and the thiol group through their strong electron-withdrawing inductive effects.

Thiol Group Acidity : The electron-withdrawing nature of the -F and -CF₃ groups stabilizes the conjugate base (the thiolate anion, ArS⁻) by delocalizing the negative charge. This stabilization increases the acidity of the thiol proton, resulting in a lower pKa value compared to unsubstituted thiophenol (pKa ≈ 6.6). For example, the pKa of 4-(trifluoromethyl)thiophenol (B1295252) is estimated to be around 5-6. The increased acidity facilitates the formation of the thiolate anion, which is a key step in many of its nucleophilic reactions.

Table 2: Influence of Substituents on Acidity of Thiophenols

| Compound | Substituent(s) | Effect on Acidity | Estimated pKa |

|---|---|---|---|

| Thiophenol | None | Baseline | ~6.6 |

| 4-(Trifluoromethyl)thiophenol | p-CF₃ | Increased Acidity | ~5-6 |

This interactive table illustrates how electron-withdrawing groups increase the acidity of the thiol proton.

Stability and Reactivity of Fluorinated Moieties under Diverse Chemical Conditions

The fluorinated substituents in this compound are generally characterized by high stability.

Trifluoromethyl Group : The C-CF₃ bond is exceptionally strong and the trifluoromethyl group is robust under most reaction conditions. tcichemicals.com It is metabolically stable and resistant to cleavage by common acids and bases. mdpi.com However, it is not completely inert. Under harsh conditions, such as in the presence of Brønsted superacids or strong Lewis acids, the trifluoromethyl group can undergo protolytic defluorination or other transformations, potentially forming reactive carbocationic species. nih.gov Cleavage of the Au-C bond in gold(III) complexes bearing trifluoromethyl groups has been observed only with exceptionally strong acids like trifluoromethanesulfonic acid or elemental halogens. nih.gov

Aromatic Carbon-Fluorine Bond : The C-F bond on the aromatic ring is also very strong and stable. Nucleophilic aromatic substitution to displace the fluoride (B91410) is generally difficult unless the ring is further activated by other strongly electron-withdrawing groups, particularly those located ortho and para to the fluorine. In this molecule, the powerful deactivating effect of the -CF₃ group does not sufficiently activate the C-F bond for facile nucleophilic displacement. Radical fluorination and defluorination reactions are known but typically require specific reagents and conditions. wikipedia.org

Kinetic and Mechanistic Investigations of this compound Reactions

Kinetic and mechanistic studies are crucial for elucidating the reaction pathways of this compound. Such investigations provide insights into the factors that control reaction rates and product formation. Two key approaches to understanding its reactivity are Hammett plot analysis, which quantifies substituent effects, and the consideration of single electron transfer (SET) mechanisms, which are pertinent in the realm of fluorine chemistry.

The fluoro (F) and trifluoromethyl (CF₃) groups are both electron-withdrawing. The Hammett substituent constants (σ) for meta-substituents provide a measure of their electronic influence. The σ_meta value for fluorine is approximately +0.34, and for the trifluoromethyl group, it is around +0.43. The additive effect of these two electron-withdrawing groups at the meta positions relative to the thiol group significantly influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiophenolate anion.

The electron-withdrawing nature of the F and CF₃ groups stabilizes the thiophenolate anion through inductive effects, thereby increasing the acidity of the thiol. This enhanced acidity can be quantified by a positive ρ value in a Hammett plot for the deprotonation of a series of substituted thiophenols.

Conversely, in reactions where the thiophenolate acts as a nucleophile, the electron-withdrawing substituents decrease its nucleophilicity. For a nucleophilic aromatic substitution (SₙAr) reaction where a series of substituted thiophenolates attack an electrophilic aromatic substrate, a negative ρ value would be expected. The rate of reaction for 3-Fluoro-5-(trifluoromethyl)thiophenolate would be slower compared to unsubstituted thiophenolate due to the reduced electron density on the sulfur atom.

A hypothetical Hammett plot for a reaction involving substituted thiophenolates, including 3-Fluoro-5-(trifluoromethyl)thiophenolate, would demonstrate a correlation between the logarithm of the reaction rate and the sum of the Hammett constants of the substituents. For reactions where the thiophenolate acts as a nucleophile, electron-withdrawing groups would lead to a decrease in the reaction rate.

Table 1: Hammett Constants for Substituents on a Thiophenol Ring

| Substituent | Position | σ Value |

| H | - | 0.00 |

| m-F | meta | +0.34 |

| m-CF₃ | meta | +0.43 |

| p-NO₂ | para | +0.78 |

| p-CH₃ | para | -0.17 |

| p-OCH₃ | para | -0.27 |

This table presents a selection of Hammett constants to illustrate the electronic effects of different substituents.

Single Electron Transfer (SET) is a fundamental process in chemistry where an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. nih.gov This mechanism is particularly relevant in organofluorine chemistry due to the high electronegativity of fluorine and the strong electron-withdrawing nature of fluorinated groups like trifluoromethyl. nih.gov

In the context of reactions involving this compound, a SET mechanism could be operative under specific conditions, particularly in reactions initiated by light or in the presence of suitable redox-active species. The process typically involves the following steps:

Initiation: Formation of a donor-acceptor complex.

Electron Transfer: An electron is transferred, generating a radical cation and a radical anion.

Propagation: The radical ions undergo further reactions, such as fragmentation or coupling, to form new radical species.

Termination: The reaction ceases through the recombination of radicals or reaction with a scavenger.

For this compound, the thiophenolate anion could act as an electron donor in a SET process. The presence of the electron-withdrawing fluoro and trifluoromethyl groups would make the initial electron transfer more difficult compared to an unsubstituted thiophenolate, as they stabilize the electrons on the aromatic ring and the sulfur atom. However, once the radical cation is formed, these groups could influence its subsequent reactivity.

An example of a reaction where a SET mechanism might be considered is the S-trifluoromethylation of thiophenols. Although traditionally viewed through other mechanisms, under photoredox catalysis, a SET pathway can be initiated where the thiolate anion transfers an electron to an excited state of a photocatalyst. This generates a thiyl radical, which can then react with a trifluoromethyl source. The feasibility of a SET mechanism is highly dependent on the redox potentials of the reactants and any catalysts involved. acs.org

The strong electron-withdrawing properties of the trifluoromethyl group can also make trifluoromethylated aromatic compounds potential electron acceptors in SET processes. nih.gov The likelihood of this compound participating in a SET mechanism is influenced by the specific reaction conditions and the nature of the other reactants.

Sophisticated Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 3-Fluoro-5-(trifluoromethyl)thiophenol. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, detailed structural information, including isomer differentiation and functional group confirmation, can be obtained.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as substituted thiophenols and fluorinated aromatic molecules. rsc.orgrsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiol proton (-SH) and the three aromatic protons. The thiol proton typically appears as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons will exhibit a complex splitting pattern due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-withdrawing nature of the fluorine and trifluoromethyl groups would shift these protons downfield compared to unsubstituted thiophenol. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the carbon bonded to the fluorine atom (C-F) will show a large one-bond coupling constant. The carbons of the aromatic ring will exhibit smaller long-range C-F couplings. rsc.org The chemical shifts are influenced by the electronegativity of the substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. azom.com The spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The signal for the CF₃ group will appear as a singlet, while the signal for the aromatic fluorine will likely be a triplet of quartets or a more complex multiplet due to coupling with the aromatic protons and the trifluoromethyl group. The significant difference in chemical shifts for different fluorine environments allows for clear differentiation from other isomers. escholarship.orgcolorado.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.0-7.5 | Multiplet | 3JHH, nJHF |

| SH | ~3.5-4.5 | Broad Singlet | - |

| Ar-C | ~110-140 | Multiplet | nJCF |

| C-F | ~160-165 | Doublet | 1JCF ≈ 240-250 |

| C-CF3 | ~130-135 | Quartet | 2JCCF ≈ 30-35 |

| CF3 | ~ -60 to -65 | Singlet | - |

| Ar-F | ~ -110 to -115 | Multiplet | nJFH, nJFF |

Currently, there is no specific information available in the scientific literature regarding the application of advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), for the stereochemical and conformational analysis of this compound. These techniques are typically employed for more complex molecules with stereocenters or restricted bond rotation.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₇H₄F₄S), the exact mass can be calculated. HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Calculated Molecular Mass for this compound

| Formula | Calculated Monoisotopic Mass | Ion | Calculated m/z |

|---|---|---|---|

| C₇H₄F₄S | 196.0020 | [M+H]⁺ | 197.0098 |

| C₇H₄F₄S | 196.0020 | [M]⁺˙ | 196.0020 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing compounds in complex mixtures and biological matrices. Due to the acidic nature of the thiol proton, this compound is expected to be readily ionized in the negative ion mode, forming the thiolate anion [M-H]⁻. This characteristic allows for its selective detection and quantification in complex samples, even at low concentrations.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups. The S-H stretching vibration is expected to appear as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. researchgate.net

Strong absorption bands corresponding to the C-F and CF₃ stretching vibrations are expected in the region of 1100-1400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and the aromatic ring C=C stretching vibrations would produce a series of bands between 1400 and 1600 cm⁻¹. rsc.orgresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| S-H Stretch | 2550 - 2600 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F and CF3 Stretches | 1100 - 1400 |

| C-S Stretch | 600 - 800 |

X-ray Based Spectroscopic and Diffraction Methods

X-ray techniques offer powerful means to determine elemental composition, chemical states, and the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. An XPS analysis of this compound would confirm the presence of carbon, fluorine, and sulfur.

High-resolution spectra of the S 2p, F 1s, and C 1s regions would provide detailed chemical state information. The S 2p peak for a thiol group typically appears at a binding energy of around 164 eV. thermofisher.comxpsfitting.com The F 1s peak for organofluorine compounds is expected in the range of 688-689 eV. thermofisher.com The C 1s spectrum would be more complex, with distinct peaks corresponding to carbon atoms in different chemical environments: C-C/C-H in the aromatic ring, C-S, C-F, and the carbon of the C-CF₃ bond, each exhibiting a chemical shift due to the varying electronegativity of its neighbors. researchgate.net This analysis would unequivocally confirm the elemental makeup and the -2 oxidation state of the sulfur atom characteristic of a thiol.

Table 3: Predicted XPS Binding Energies for this compound

| Element (Orbital) | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|

| S 2p₃/₂ | Thiol (R-SH) | ~164.0 |

| F 1s | C-F (Aromatic & CF₃) | ~688.5 - 689.0 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-S | ~285.5 |

| C 1s | C-F | ~287.0 |

This interactive table is based on typical binding energies from XPS databases for the specified chemical states.

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal, one can determine the precise arrangement of atoms, including bond lengths, bond angles, and unit cell parameters.

As of this writing, a single-crystal XRD structure for this compound has not been reported in publicly accessible literature. If the compound were to be crystallized and analyzed, XRD would provide invaluable data. The analysis would yield the crystal system, space group, and the exact coordinates of each atom in the unit cell. This information would allow for the precise measurement of C-S, S-H, C-F, and aromatic C-C bond lengths and the torsional angles that define the molecule's conformation in the solid state. Such data is crucial for computational modeling and understanding intermolecular interactions like hydrogen bonding or π-stacking that govern the crystal packing.

Chromatographic Separations and Coupled Techniques

Chromatography is essential for separating and analyzing complex mixtures. In the context of this compound, its most relevant application is in the characterization of polymers synthesized using this compound.

While Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is not used to analyze the small molecule this compound itself, it is an indispensable tool for characterizing polymers derived from it. The reactive thiol group allows this compound to be used as a monomer or a chain-transfer agent in polymerization reactions, leading to the formation of fluorinated sulfur-containing polymers. rsc.org These polymers can exhibit unique properties such as chemical resistance, thermal stability, and low surface energy. nih.gov

Once such a polymer is synthesized, SEC is employed to determine its molecular weight distribution. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly from the chromatography column than smaller ones. Coupled with detectors like refractive index (RI) and light scattering (LS), SEC provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the dispersity (Đ = Mₒ/Mₙ), which indicates the breadth of the molecular weight distribution. This information is fundamental to understanding the polymer's physical and mechanical properties.

Table 4: Hypothetical SEC Data for a Polymer Synthesized with this compound

| Sample ID | Mₙ ( g/mol ) | Mₒ ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|

| Polymer Batch A-01 | 45,000 | 67,500 | 1.50 |

This interactive table presents typical data obtained from an SEC analysis of a synthetic polymer.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar and reactive compounds like thiols can be challenging due to their potential for poor peak shape, tailing, and interaction with the stationary phase. Derivatization is a chemical modification process employed to convert the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. For a thiophenol such as this compound, the primary site for derivatization is the acidic thiol (-SH) group.

Several derivatization strategies are applicable to thiols. Silylation, for instance, involves replacing the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity and increases the volatility of the analyte. Another common approach is alkylation, often using reagents like pentafluorobenzyl bromide (PFBBr), which introduces a pentafluorobenzyl group. This is particularly advantageous for electron capture detection (ECD) due to the electrophilic nature of the derivative.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the detector being used and the potential for interference from other sample components. The reaction conditions, such as temperature, time, and solvent, must be optimized to ensure complete derivatization and avoid the formation of byproducts.

Illustrative Derivatization Parameters for GC Analysis

The following table outlines hypothetical derivatization parameters that could be applied for the GC-MS analysis of this compound. These are based on established methods for analogous aromatic thiols.

| Parameter | Silylation with MSTFA | Alkylation with PFBBr |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Pentafluorobenzyl Bromide |

| Solvent | Acetonitrile (B52724) | Dichloromethane |

| Reaction Temperature | 60°C | 70°C |

| Reaction Time | 30 minutes | 45 minutes |

| Catalyst | Pyridine (optional) | Triethylamine |

| Expected Derivative | 3-Fluoro-5-(trifluoromethyl)phenyl trimethylsilyl sulfide | 3-Fluoro-5-(trifluoromethyl)phenyl pentafluorobenzyl sulfide |

| Detection Method | Mass Spectrometry (MS) | Electron Capture Detection (ECD) or MS |

This table is for illustrative purposes only and represents typical conditions for the derivatization of aromatic thiols.

Thermal Analysis Techniques for Material Science Applications

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These techniques are invaluable in material science for assessing thermal stability, phase transitions, and decomposition profiles.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection and quantification of thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would provide crucial information about its melting point and purity. A sharp endothermic peak would indicate the melting temperature. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. The enthalpy of fusion, calculated from the area of the melting peak, provides insight into the energy required to disrupt the crystal lattice.

Illustrative DSC Data for an Aromatic Thiol

The table below presents hypothetical DSC data for a substituted aromatic thiol, illustrating the type of information that would be obtained for this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 45.2 | 48.5 | 105.3 |

This data is hypothetical and serves as an example of typical DSC results for a crystalline organic compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. A TGA thermogram plots mass change against temperature.

For this compound, TGA would reveal its decomposition temperature and provide information about its volatility. The onset temperature of mass loss indicates the point at which the compound begins to degrade or evaporate. The presence of fluoro and trifluoromethyl groups, which form strong C-F bonds, would be expected to confer a degree of thermal stability to the molecule. The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability.

Illustrative TGA Data for a Fluorinated Aromatic Compound

The following table provides a hypothetical TGA profile for a fluorinated aromatic compound, representative of the data that would be expected for this compound.

| Temperature at 5% Mass Loss (°C) | Temperature at 50% Mass Loss (°C) | Residual Mass at 500°C (%) |

| 185 | 250 | < 1 |

This data is hypothetical and illustrates the expected thermal stability profile for a compound of this nature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. nih.gov DFT calculations would be central to understanding the electronic properties and reactivity of 3-Fluoro-5-(trifluoromethyl)thiophenol by modeling the electron density of the ground state.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals. The HOMO is expected to have significant electron density on the sulfur atom of the thiol group, making it a likely site for electrophilic attack. The LUMO's distribution would indicate probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

| Parameter | Predicted Value (eV) | Implication for this compound |

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely from the thiol group. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability and moderate reactivity. |

Calculation of Thermodynamic and Kinetic Parameters (e.g., Activation Energies)

DFT is a powerful tool for mapping out reaction pathways. By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined. For reactions involving this compound, such as its deprotonation or oxidation, DFT could calculate the activation energy (the energy barrier that must be overcome for a reaction to occur). This information is vital for predicting reaction rates and understanding mechanistic details. diva-portal.org

Ab Initio and Semi-Empirical Methods (e.g., PM3) for Molecular Properties and Correlation Studies

Beyond DFT, other methods offer a range of accuracy and computational expense. Ab initio methods are derived directly from theoretical principles without experimental data, offering high accuracy at a high computational cost.

Conversely, semi-empirical methods, such as PM3 (Parametric Method 3), are faster by incorporating approximations and parameters derived from experimental data. While less accurate than DFT or ab initio methods, PM3 is useful for rapid screening of large numbers of molecules or for preliminary geometry optimizations before employing more rigorous methods. For this compound, PM3 could be used for initial conformational analysis or to study trends in a series of related substituted thiophenols.

Molecular Dynamics and Metadynamics Simulations for Reaction Pathways and Intermediates

While quantum mechanics calculations typically focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound in a solvent like water or an organic solvent would reveal its dynamic behavior, solvation structure, and conformational preferences.

For studying chemical reactions, which are often "rare events" on the timescale of a standard MD simulation, enhanced sampling techniques like metadynamics are employed. Metadynamics could be used to explore the free energy surface of a reaction involving this compound, helping to identify stable intermediates and transition states along a reaction coordinate that might otherwise be missed.

Computational Validation of Experimental Observations and Spectroscopic Data

A crucial application of computational chemistry is the validation and interpretation of experimental data. Quantum chemical calculations can predict various spectroscopic properties. For this compound, one could compute:

Infrared (IR) and Raman Spectra: The vibrational frequencies can be calculated and compared with experimental spectra to confirm the molecular structure and assign spectral peaks to specific atomic motions.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret the UV-Vis absorption spectrum.

NMR Spectra: Chemical shifts can be calculated to aid in the assignment of peaks in ¹H, ¹³C, and ¹⁹F NMR spectra.

Agreement between computed and experimental spectra provides strong confidence in both the theoretical model and the experimental structural assignment.

Illustrative Data Table for Spectroscopic Validation: (Note: The following values are hypothetical examples.)

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Assignment |

| IR Frequency (cm⁻¹) | ~2550 | 2560 (DFT/B3LYP) | S-H stretch |

| ¹⁹F NMR Shift (ppm) | -63.2 | -62.8 (GIAO/DFT) | -CF₃ group |

| UV-Vis λmax (nm) | 254 | 251 (TD-DFT) | π → π* transition |

Investigation of Intermolecular Interactions and Protonation Effects on Reactivity

The thiol group of this compound can act as both a hydrogen bond donor (S-H) and acceptor (lone pairs on sulfur). Computational methods can quantify the strength of these interactions with other molecules, such as solvents or biological receptors.

Furthermore, the acidity of the thiol proton (its pKa) is a key property. The stability of the corresponding thiolate anion (3-fluoro-5-(trifluoromethyl)benzenethiolate) can be calculated to predict the pKa. Understanding the effects of protonation is crucial, as the reactivity of the neutral thiol and the anionic thiolate are vastly different. The thiolate, being a much stronger nucleophile, will exhibit significantly different reaction pathways and kinetics. Computational analysis of the protonated and deprotonated forms would provide a complete picture of the molecule's pH-dependent reactivity.

Advanced Synthetic Applications and Derivatization for Material Science

Role of 3-Fluoro-5-(trifluoromethyl)thiophenol as a Versatile Building Block in Complex Molecular Architectures

This compound serves as a highly versatile building block in the de novo construction of intricate molecular architectures. mdpi.com Its distinct reactivity, stemming from the electron-withdrawing nature of the fluoro and trifluoromethyl substituents, allows for its incorporation into a wide array of complex structures. The thiol group provides a reactive handle for various coupling and substitution reactions, enabling the formation of carbon-sulfur bonds, which are integral to many functional organic molecules.

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the molecule's reactivity and the properties of the resulting superstructures. These groups modulate the acidity of the thiol proton, enhancing its nucleophilicity in certain reactions. ontosight.ai This enhanced reactivity makes it a valuable synthon for introducing the 3-fluoro-5-(trifluoromethyl)phenylthio moiety into larger, more complex molecules, thereby fine-tuning their electronic and steric properties for specific applications in materials science and medicinal chemistry. The strategic placement of these fluorine-containing groups can also be used to block metabolic hotspots in drug design, thereby increasing the metabolic stability and in vivo half-life of pharmaceutical compounds. mdpi.com

Derivatization Strategies for Functional Materials

The functionalization of this compound is a key strategy for the development of advanced materials with tailored properties. The reactivity of the thiol group allows for a variety of derivatization reactions, leading to the synthesis of monomers for polymerization and the design of novel liquid crystalline materials.

Monomer Synthesis for Polymerization and Polymer Modification

The thiol group of this compound is amenable to reactions that form monomers suitable for polymerization. For instance, it can undergo reactions to create thiol-reactive (meth)acrylate monomers. rsc.org These monomers can then be polymerized, often using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to produce well-defined polymers. rsc.orgresearchgate.net The resulting polymers carry the 3-fluoro-5-(trifluoromethyl)phenylthio side chains, which impart unique properties to the material.

Furthermore, post-polymerization modification is a powerful tool for introducing this fluorinated moiety onto existing polymer backbones. rsc.orgresearchgate.net Polymers containing reactive groups can be treated with this compound to attach the fluorinated side chains. This approach allows for the precise control of the functional group density along the polymer chain, enabling the fine-tuning of the material's properties such as thermal stability, chemical resistance, and surface energy.

| Polymerization Strategy | Description | Resulting Polymer Properties |

| Monomer Synthesis | This compound is chemically converted into a polymerizable monomer (e.g., a (meth)acrylate derivative). rsc.org | Polymers with uniform incorporation of the fluorinated moiety, leading to predictable and consistent material properties. |

| Post-Polymerization Modification | An existing polymer with reactive sites is treated with this compound to attach the fluorinated group as a side chain. rsc.orgresearchgate.net | Allows for the modification of existing polymer platforms, offering a versatile method to introduce fluorine-containing groups and tailor surface properties or other characteristics. |

Applications in Liquid Crystal Design

Fluorinated compounds are of significant interest in the design of liquid crystals for display technologies. biointerfaceresearch.combeilstein-journals.org The introduction of fluorine atoms into liquid crystal molecules can profoundly influence their mesomorphic and electro-optical properties, such as dielectric anisotropy, viscosity, and switching behavior. biointerfaceresearch.comresearchgate.netresearchgate.net The strong dipole moment associated with the C-F bond is a key factor in achieving the desired dielectric properties for liquid crystal displays (LCDs). biointerfaceresearch.combeilstein-journals.org

While direct examples involving this compound in liquid crystal synthesis are not prevalent in the reviewed literature, the broader class of fluorinated thiophenols and related fluorinated aromatic compounds are recognized as important precursors. researchgate.net The unique combination of a fluorine atom and a trifluoromethyl group in this compound makes it an attractive candidate for incorporation into novel liquid crystal scaffolds. The electron-withdrawing nature of these substituents can be leveraged to create materials with high dielectric anisotropy, a critical parameter for modern display applications. beilstein-journals.org The synthesis of liquid crystals often involves the use of fluorinated building blocks in multi-step synthetic sequences. beilstein-journals.org

Integration into Novel Heterocyclic Systems via Condensation and Cyclization Reactions

The chemical reactivity of this compound allows for its integration into a variety of heterocyclic systems through condensation and cyclization reactions. The thiol group can act as a nucleophile in reactions with electrophilic centers to form new rings. For instance, it can be used in the synthesis of fluorinated thiophenes and other sulfur-containing heterocycles, which are valuable motifs in materials science and medicinal chemistry. researchgate.netnih.gov

These reactions often proceed through mechanisms that leverage the unique electronic properties imparted by the fluorine and trifluoromethyl groups. The electron-withdrawing nature of these substituents can influence the regioselectivity and efficiency of the cyclization process. The resulting fluorinated heterocyclic compounds often exhibit enhanced stability and unique electronic properties, making them suitable for applications in organic electronics and as intermediates in the synthesis of complex bioactive molecules. researchgate.net

Exploration of Fluorinated Thiophenols in Advanced Organic Synthesis

Fluorinated thiophenols, including this compound, are valuable reagents in advanced organic synthesis. organic-chemistry.org The introduction of fluorine and trifluoromethyl groups can dramatically alter the course of chemical reactions compared to their non-fluorinated analogs. rsc.org The unique electronic effects of these substituents can be exploited to achieve novel transformations and to access molecular architectures that would be difficult to synthesize otherwise.

In the context of cross-coupling reactions, for example, the electron-deficient nature of the aromatic ring in this compound can influence the reactivity of the molecule, potentially leading to different outcomes or requiring modified catalytic systems compared to simple thiophenol. The strategic use of such fluorinated building blocks allows chemists to fine-tune the electronic properties of their target molecules with a high degree of precision.

Influence of Fluorine and Trifluoromethyl Groups on Molecular Design for Specific Synthetic Targets

The presence of both a fluorine atom and a trifluoromethyl group on the thiophenol ring has a profound impact on molecular design for specific synthetic targets. mdpi.comresearchgate.net These groups exert strong, and often complementary, electronic and steric effects that can be harnessed to control molecular conformation, reactivity, and intermolecular interactions. researchgate.netnih.gov

Key Influences of Fluorine and Trifluoromethyl Groups:

| Property | Influence of Fluorine | Influence of Trifluoromethyl Group | Combined Effect |

| Electronic Effects | Strong electron-withdrawing inductive effect. nih.gov | Very strong electron-withdrawing inductive effect. ontosight.ai | Significantly lowers the electron density of the aromatic ring, influencing the acidity of the thiol and the reactivity of the ring towards electrophilic and nucleophilic substitution. |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability of drug molecules. mdpi.comnih.gov | Substantially increases lipophilicity. mdpi.comresearchgate.net | The combination of these groups leads to a highly lipophilic moiety, a desirable feature in the design of bioactive molecules and materials with specific solubility properties. |

| Metabolic Stability | C-F bond is very strong and resistant to metabolic cleavage, often used to block sites of metabolic oxidation. nih.gov | The trifluoromethyl group is metabolically very stable. mdpi.com | Incorporation of this molecule into larger structures can significantly enhance their metabolic stability, a crucial aspect of drug design. |

| Conformational Control | The small size of the fluorine atom generally results in minimal steric hindrance. nih.gov | The trifluoromethyl group is sterically more demanding than a methyl group and can influence the preferred conformation of a molecule. nih.gov | The interplay between the small fluorine atom and the bulkier trifluoromethyl group can be used to control the three-dimensional shape of a molecule, which is critical for its interaction with biological targets or for the packing in solid-state materials. |

| Intermolecular Interactions | Can participate in hydrogen bonding and dipole-dipole interactions. | Can engage in non-classical interactions, such as fluorine-π interactions. | The presence of multiple fluorine atoms allows for a range of specific intermolecular interactions that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Selective Functionalization of 3-Fluoro-5-(trifluoromethyl)thiophenol

The reactivity of this compound is dominated by the nucleophilic thiol group and the potential for substitution on the aromatic ring. Future research will heavily focus on developing novel catalytic systems to control the selective functionalization of this molecule. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the thiol proton more acidic and the sulfur atom a softer nucleophile, influencing its reactivity.

Transition metal catalysts, organocatalysts, and photocatalysts are being explored to achieve site-selective, regioselective, and stereoselective fluorination and functionalization of complex molecules. mdpi.com For thiophenols bearing electron-withdrawing groups, specific activators may be required to facilitate reactions. For example, the electrophilic trifluoromethylthiolation of electron-deficient thiophenols has been shown to proceed efficiently in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). rsc.org The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups is crucial for late-stage functionalization, a key strategy in drug discovery and materials science. mdpi.comdiva-portal.org Research into catalysts that can selectively activate the C-F or C-S bonds, or direct reactions to the ortho or para positions of the aromatic ring, will open up new synthetic possibilities.

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of reactant consumption and product formation in real time. For reactions involving organofluorine compounds like this compound, advanced spectroscopic techniques are indispensable.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which allows for clear differentiation between various fluorine environments within a molecule. This technique can be used for structural elucidation, quantitative analysis, and monitoring the progress of reactions involving fluorine-containing compounds. nih.gov The integration of ¹⁹F-NMR with flow chemistry setups (FlowNMR) provides a robust platform for non-invasive, real-time analysis, enabling the rapid optimization of reaction conditions to improve yield and sustainability. magritek.comrsc.orgrsc.org

Other techniques such as Raman and Infrared (IR) spectroscopy also offer valuable insights by probing the vibrational modes of molecules, allowing for the in-line monitoring of functional group transformations without the need for sample extraction. nih.govmdpi.com These methods provide continuous data that can be used to build detailed kinetic models of reactions involving this compound.

| Spectroscopic Technique | Information Provided | Application in Real-Time Monitoring |

| ¹⁹F-NMR Spectroscopy | Quantitative data on fluorine-containing species | High-resolution monitoring of reactant and product concentrations |

| Raman Spectroscopy | Vibrational modes of molecules, functional group changes | In-line analysis, suitable for flow chemistry |

| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies of functional groups | Non-invasive monitoring of reaction progress |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Detection of intermediates and products |

Predictive Modeling and Machine Learning Approaches in Fluorine Chemistry and Retrosynthesis

For retrosynthesis, ML models can be trained on vast datasets of known chemical reactions to predict plausible disconnections and suggest precursor molecules for a target compound like this compound. illinois.edu These models can identify novel and non-intuitive synthetic pathways, moving beyond rule-based systems. mit.edu Furthermore, machine learning is being applied to predict the properties and reactivity of organofluorine compounds. rsc.org For example, computational tools based on density-functional-theory (DFT) can accurately predict ¹⁹F NMR chemical shifts, aiding in the identification of reaction intermediates and products. rsc.org Specialized deep learning models are also being developed to predict how fluorine substitution impacts the biological activity of molecules, which is crucial for drug discovery applications. researchgate.net Artificial intelligence is also being used to simulate and test new fluoropolymer formulations, enhancing material innovation. precedenceresearch.com

Unexplored Reactivity Pathways and Functional Group Transformations in Complex Molecular Systems

The unique electronic nature of this compound suggests a wealth of unexplored reactivity. The trifluoromethyl group, often considered a stable substituent, is increasingly being utilized as a synthetic handle for novel transformations. diva-portal.org Recent advances have shown that the C-F bonds in a CF₃ group can be activated under certain conditions to allow for defluorinative functionalization. For example, a novel method has been developed to transform readily available trifluoromethyl arenes into methyl-dithioesters, a previously unknown functional group transformation. diva-portal.orgresearchgate.net

Future research will likely explore similar transformations for this compound. This could include defluorinative cross-coupling reactions, S-trifluoromethylation of the thiol group, or cascade reactions that build complex heterocyclic structures. researchgate.netnih.gov The interplay between the thiol group and the fluorinated aromatic ring could lead to novel intramolecular cyclization reactions or the formation of unique polymeric materials. researchgate.net Investigating the compound's reactivity in areas like electrophilic substitution, metal-catalyzed cross-coupling, and photoredox catalysis could unveil new pathways for creating complex molecules with tailored properties.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Fluoro-5-(trifluoromethyl)thiophenol?

Methodological Answer:

The synthesis typically involves functional group transformations starting from halogenated precursors. A common approach includes:

- Nucleophilic aromatic substitution using thiolate anions (e.g., NaSH) on fluorinated aryl halides, such as 3-fluoro-5-(trifluoromethyl)bromobenzene (CAS 239087-09-3, referenced in ).

- Reduction pathways : For example, reducing disulfides or protected thiol derivatives (e.g., thiocyanates) under acidic or catalytic conditions.

- Metal-catalyzed coupling reactions : Palladium-mediated coupling of thiols with aryl halides, though this requires careful control of reaction atmosphere and ligands to avoid oxidation .

Advanced: How can reaction conditions be optimized to enhance yield in nucleophilic substitution reactions for this compound?

Methodological Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilicity of thiolate ions. highlights THF use in Grignard reactions, achieving 69% yield under controlled temperatures (-5°C).

- Temperature control : Lower temperatures (−10°C to 0°C) minimize side reactions like disulfide formation.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .

- Stoichiometry : A 10–20% excess of thiolating agent ensures complete substitution of halides.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹⁹F NMR identifies fluorine environments (δ −60 to −70 ppm for CF₃, δ −110 ppm for aromatic F).

- ¹H NMR resolves aromatic protons, with splitting patterns indicating substituent positions.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 212.00205 as in ).

- IR spectroscopy : Detects S-H stretch (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by fluorine coupling?

Methodological Answer:

Fluorine-proton coupling complicates spectral interpretation. Strategies include:

- Decoupling experiments : Use ¹H-¹⁹F decoupling to simplify splitting patterns.

- 2D NMR (COSY, HSQC) : Maps coupling networks to assign overlapping signals.

- Computational modeling : Tools like DFT predict chemical shifts and coupling constants for comparison with experimental data .

Application: What role does the trifluoromethyl group play in cross-coupling reactions involving this compound?

Methodological Answer:

The CF₃ group:

- Electron-withdrawing effect : Activates the aromatic ring for electrophilic substitution, facilitating reactions like Suzuki-Miyaura coupling (e.g., with boronic acids, as in ).

- Steric hindrance : Influences regioselectivity; para-substitution is favored over meta in some cases.

- Stability enhancement : Reduces oxidative degradation during reactions, as seen in ’s oxidation studies .

Stability: What protocols prevent decomposition during storage and handling?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at −20°C to inhibit oxidation.

- Light protection : Amber vials prevent UV-induced decomposition of the S-H bond.

- Acidic stabilizers : Add 0.1% acetic acid to suppress disulfide formation, as thiophenols are prone to air oxidation .

Data Contradiction: How to address discrepancies in reported reaction yields for ligand applications?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Trace halides (e.g., residual Br) can poison catalysts. Purify via column chromatography (SiO₂, hexane/EtOAc) as in .

- Moisture sensitivity : Use rigorous drying protocols for solvents and substrates (e.g., molecular sieves).

- Replication : Reproduce conditions from high-yield studies (e.g., ’s −5°C reaction) and systematically vary parameters (solvent, catalyst loading) .

Advanced: How does the thiophenol’s electronic structure influence its reactivity in metal coordination?

Methodological Answer:

- Ligand properties : The S atom’s lone pairs enable coordination to metals (e.g., Pd, Cu), but CF₃/F groups reduce electron density, weakening metal-sulfur bonds.

- Spectroscopic validation : XPS or EXAFS can quantify metal-thiolate bond strengths.

- Comparative studies : Contrast with non-fluorinated analogs (e.g., ’s 3,5-dimethylthiophenol) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.